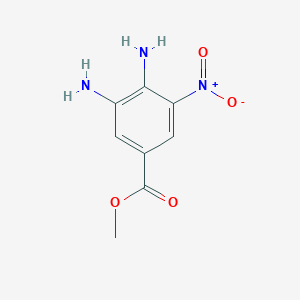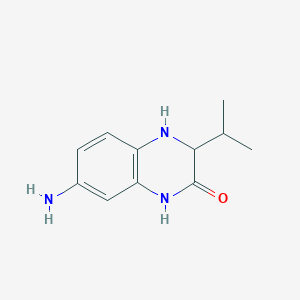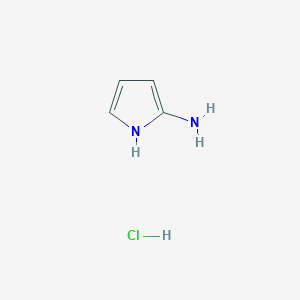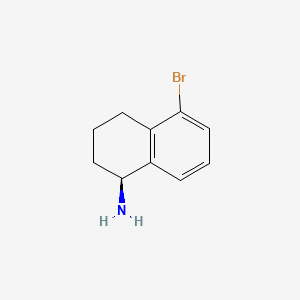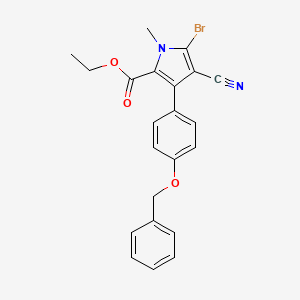
ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
概览
描述
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, reactivity with other compounds, and stability are also analyzed.科研应用
Applications in Heterocyclic Chemistry
- Ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is involved in various complex chemical reactions leading to the synthesis of novel heterocyclic compounds. For example, Dmitriev et al. (2015) demonstrated its use in producing substituted ethyl 2-amino-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates through a three-component spiro heterocyclization process (Dmitriev, Silaichev, & Maslivets, 2015).
Involvement in Spiro Heterocyclization
- This compound is a key reactant in the synthesis of various spiro heterocyclic systems. Sal’nikova et al. (2019) reported its use in reactions with indan-1,3-dione and acyclic enamines to yield complex spiro[indeno[1,2-b]pyridine-4,3′-pyrrole] derivatives (Sal’nikova, Dmitriev, & Maslivets, 2019).
Synthesis of Pyrrole Derivatives
- Research by Dmitriev et al. (2011) highlighted the role of this compound in synthesizing ethyl 2-amino-7,7-dimethyl-2′,5-dioxo-5′-phenyl-1′,2′,5,6,7,8-hexahydrospiro[chromene-4,3′-pyrrole]-4′-carboxylates, providing insights into the versatile nature of this compound in organic synthesis (Dmitriev, Silaichev, Aliev, & Maslivets, 2011).
Role in Multi-Component Reactions
- The compound is also significant in multi-component reactions as illustrated by Sabitov et al. (2020), who used it in three-component condensations to produce ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, a class of compounds important in medicinal chemistry (Sabitov, Dmitriev, Belozerova, Sal’nikova, & Maslivets, 2020).
Safety And Hazards
This involves studying the toxicity of the compound and its impact on human health and the environment. It includes understanding the compound’s handling precautions, disposal methods, and first-aid measures.
未来方向
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
性质
IUPAC Name |
ethyl 5-bromo-4-cyano-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c1-3-27-22(26)20-19(18(13-24)21(23)25(20)2)16-9-11-17(12-10-16)28-14-15-7-5-4-6-8-15/h4-12H,3,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQVFJACIVUSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)Br)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


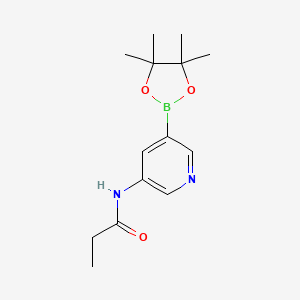
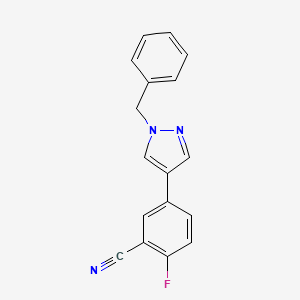
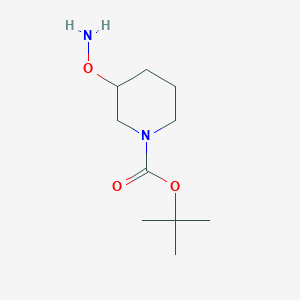

![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride](/img/structure/B1404228.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1404229.png)
![Pyrrolo[1,2-a]pyrazine-1-methanol](/img/structure/B1404231.png)
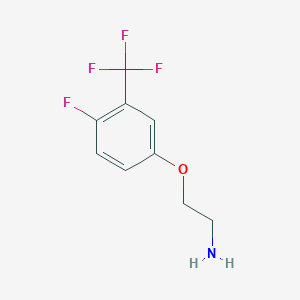
![3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B1404233.png)
![5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1404236.png)
